molecular formula C5H2Br2N2O3 B372457 2,5-Dibromo-4-nitropyridin-1-ium-1-olate CAS No. 221241-25-4

2,5-Dibromo-4-nitropyridin-1-ium-1-olate

Cat. No.: B372457
CAS No.: 221241-25-4
M. Wt: 297.89g/mol
InChI Key: WBVMRZUZKQBXGD-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-nitropyridin-1-ium-1-olate is a chemical compound with the molecular formula C5H2Br2N2O3 and a molecular weight of 297.89 g/mol . It is known for its unique structure, which includes two bromine atoms and a nitro group attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

2,5-Dibromo-4-nitropyridin-1-ium-1-olate is utilized in various scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-nitropyridin-1-ium-1-olate typically involves the bromination of 4-nitropyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 5 positions of the pyridine ring. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-nitropyridin-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-nitropyridin-1-ium-1-olate involves its interaction with specific molecular targets. The bromine atoms and nitro group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-4-nitropyridin-1-ium-1-olate is unique due to the presence of both bromine atoms and the nitro group on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

2,5-dibromo-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVMRZUZKQBXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C[N+](=C1Br)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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